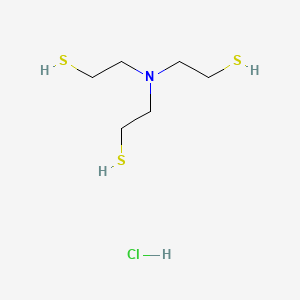

Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride

描述

Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride: is a chemical compound with the molecular formula C6H16ClNS3. It is a derivative of ethanethiol and is characterized by the presence of three ethanethiol groups attached to a central nitrogen atom, forming a nitrilotris structure. This compound is commonly used in various chemical and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride typically involves the reaction of tris(2-chloroethyl)amine hydrochloride with sodium ethanethiolate. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with sodium chloride as a byproduct.

Industrial Production Methods: In an industrial setting, the production of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

化学反应分析

Types of Reactions: Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The ethanethiol groups can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions, typically under mild conditions with the presence of a base.

Major Products Formed:

Oxidation: Disulfides, sulfoxides, and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted ethanethiol derivatives.

科学研究应用

Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions involving sulfur-containing groups.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, including additives for lubricants and polymers.

作用机制

The mechanism of action of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride involves its ability to interact with various molecular targets through its sulfur-containing groups. These interactions can include:

Binding to metal ions: The sulfur atoms can coordinate with metal ions, affecting the activity of metalloenzymes and other metal-dependent processes.

Formation of disulfide bonds: The compound can form disulfide bonds with cysteine residues in proteins, altering their structure and function.

Redox reactions: The sulfur groups can participate in redox reactions, influencing cellular redox balance and signaling pathways.

相似化合物的比较

Ethanethiol: A simpler thiol compound with a single ethanethiol group.

Tris(2-chloroethyl)amine hydrochloride: A precursor used in the synthesis of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride.

2-Mercaptoethanol: Another sulfur-containing compound commonly used in biochemical research.

Uniqueness: Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride is unique due to its nitrilotris structure, which provides multiple reactive sites for chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.

生物活性

Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride, a derivative of ethanethiol (ethyl mercaptan), is an organosulfur compound known for its distinct odor and potential biological activities. This article explores its biological effects, toxicity, and relevant research findings.

Ethanethiol has the chemical formula . It is characterized by the presence of a thiol group (-SH) attached to an ethyl group, which contributes to its reactivity and biological properties.

Biological Activity

1. Toxicological Profile

Ethanethiol exhibits varying degrees of toxicity depending on the exposure route and concentration. In animal studies, it has shown low acute toxicity with a median lethal dose (LD50) ranging from 5200 to 11300 mg/kg body weight in rats and mice. Sub-lethal effects observed include agitation and respiratory changes .

2. Carcinogenicity Studies

Long-term exposure studies in rodents have indicated potential carcinogenic effects. In a two-year study involving topical administration in rats, lesions such as acanthosis and ulceration were noted at application sites. Histopathological evaluations revealed systemic effects like nephropathy and pituitary gland hypertrophy . The no-observed-adverse-effect level (NOAEL) was determined to be 250 mg/kg body weight per day .

3. Genotoxicity

Research indicates that ethanethiol does not exhibit genotoxic properties under various test conditions. It did not induce mutations in Salmonella typhimurium or Escherichia coli, nor did it produce significant sister chromatid exchanges in Chinese hamster ovary cells .

Case Studies

Case Study 1: Insecticidal Activity

A study evaluating the insecticidal properties of ethanethiol derivatives demonstrated significant mortality rates in bean bug nymphs when treated with low concentrations of derivatives like L-CME and 2-AET. These compounds exhibited over 80% mortality after seven days of treatment, highlighting their potential as insecticides .

Case Study 2: Antioxidant Properties

Research on cysteine and methionine derivatives, including ethanethiol-related compounds, showed that they could inhibit reactive oxygen species (ROS) production in tracheal tissues. This suggests a protective role against oxidative stress in biological systems .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Toxicity | LD50: 5200-11300 mg/kg; sub-lethal effects observed. |

| Carcinogenicity | Long-term exposure linked to skin lesions and systemic effects; NOAEL: 250 mg/kg/day. |

| Genotoxicity | No mutagenic effects observed in multiple assays. |

| Insecticidal Activity | High mortality rates in bean bugs with specific derivatives (e.g., L-CME). |

| Antioxidant Properties | Inhibition of ROS production indicating potential protective effects against oxidative damage. |

属性

IUPAC Name |

2-[bis(2-sulfanylethyl)amino]ethanethiol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKNNMBQIBDTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N(CCS)CCS.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237858 | |

| Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89692-13-7 | |

| Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089692137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。